Prostaglandin H2

Vascular pharmacology TP receptor Prostanoid potency comparison

Prostaglandin H2 (PGH2, CAS 42935-17-1) is a cyclic endoperoxide intermediate produced by the action of cyclooxygenase (COX-1 and COX-2) on arachidonic acid. It serves as the obligatory precursor for all series-2 prostaglandins (PGE2, PGD2, PGF2α) and thromboxane A2 (TXA2), acting as the central metabolic hub of the prostanoid biosynthesis cascade.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
CAS No. 42935-17-1
Cat. No. B160189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin H2
CAS42935-17-1
SynonymsPGH(2)
PGH2
Prostaglandin H2
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OO2)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h4,7,12-13,15-19,21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1
InChIKeyYIBNHAJFJUQSRA-YNNPMVKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Prostaglandin H2 (CAS 42935-17-1) Procurement Guide: Endoperoxide Precursor and TP Receptor Agonist


Prostaglandin H2 (PGH2, CAS 42935-17-1) is a cyclic endoperoxide intermediate produced by the action of cyclooxygenase (COX-1 and COX-2) on arachidonic acid [1]. It serves as the obligatory precursor for all series-2 prostaglandins (PGE2, PGD2, PGF2α) and thromboxane A2 (TXA2), acting as the central metabolic hub of the prostanoid biosynthesis cascade [2]. As an endogenous agonist of the thromboxane/prostanoid (TP) receptor, PGH2 directly mediates platelet aggregation and vasoconstriction [3].

Why Generic Prostanoid Analogs Cannot Substitute for Prostaglandin H2 (CAS 42935-17-1)


Generic substitution of PGH2 with downstream prostanoids or stable synthetic analogs is technically invalid because PGH2 occupies a unique position as both an obligatory biosynthetic precursor and a direct TP receptor agonist [1]. Downstream products such as PGE2, PGD2, or PGI2 activate entirely distinct receptor families (EP, DP, IP) and lack the endoperoxide bridge essential for the compound‘s characteristic reactivity and receptor activation profile [2]. Conversely, stable synthetic TP agonists (e.g., U-46619) fail to replicate PGH2’s capacity for enzymatic conversion into diverse terminal prostanoids, a property essential for studies of prostanoid pathway bifurcation and COX-dependent biology [3].

Quantitative Differentiation of Prostaglandin H2 (CAS 42935-17-1) Against Closest Analogs


PGH2 vs. PGG2 and PGE2: Endoperoxide-Dependent Potency in Vascular Smooth Muscle Contraction

Prostaglandin H2 demonstrates markedly superior contractile activity on superfused rabbit aorta strips compared to both its immediate biosynthetic precursor prostaglandin G2 (PGG2) and the downstream product prostaglandin E2 (PGE2) [1]. The activity differential is attributable to the presence of the intact endoperoxide bridge in PGH2, which is essential for high-affinity TP receptor activation.

Vascular pharmacology TP receptor Prostanoid potency comparison

PGH2 vs. TXA2: Context-Dependent Potency Reversal in Human Platelet Aggregation

Direct comparison of PGH2 and thromboxane A2 (TXA2) in human platelet aggregation assays reveals a striking context-dependent potency reversal [1]. In platelet-rich plasma, TXA2 is the more potent agonist; however, in washed platelets (a purified experimental system), PGH2 demonstrates significantly greater potency than TXA2.

Platelet biology Thrombosis TP receptor pharmacology

PGH2 vs. U-46619: Differential Receptor Selectivity in Isolated Smooth Muscle Preparations

A systematic comparison of PGH2 and the stable synthetic analog U-46619 across a range of isolated smooth muscle preparations reveals that U-46619 acts as a selective thromboxane A2 (TxA2) mimetic, whereas PGH2 exhibits a broader activity profile [1]. This differential selectivity is functionally significant for experimental design.

Smooth muscle pharmacology TP receptor selectivity Prostanoid mimetics

PGH2 Half-Life and Degradation Kinetics: Quantitative Constraints on Experimental Use

Prostaglandin H2 is characterized by limited aqueous stability, a property that fundamentally constrains experimental protocols and distinguishes it from stable synthetic analogs [1][2]. Quantification of degradation kinetics under defined buffer conditions establishes the operational time window for experiments using authentic PGH2.

Compound stability Experimental design Prostanoid biochemistry

Validated Research Applications for Prostaglandin H2 (CAS 42935-17-1) Based on Quantitative Evidence


Prostanoid Pathway Flux and Enzyme Coupling Studies

PGH2 is the mandatory substrate for evaluating the functional coupling between COX isoforms (COX-1, COX-2) and downstream terminal synthases (mPGES-1, TXAS, PGDS, PGIS) [1]. The compound‘s inherent instability (t½ = 90–100 seconds at room temperature) [2] necessitates experimental designs where PGH2 is either generated in situ or used immediately upon thawing, making it uniquely suited for real-time kinetic analyses of prostanoid biosynthetic bifurcation.

Platelet Aggregation and Thrombosis Research in Washed Platelet Systems

In washed human platelet preparations, PGH2 demonstrates superior potency (EC50 = 45 ± 2 nM) compared to TXA2 (EC50 = 163 ± 21 nM) [1]. This potency advantage, combined with the context-dependent reversal observed in platelet-rich plasma, positions PGH2 as the preferred endogenous agonist for investigations of TP receptor pharmacology in purified platelet systems where plasma protein interference is eliminated.

Vascular Smooth Muscle Contraction and TP Receptor Characterization

PGH2 is 100–450 times more potent than PGE2 in superfused rabbit aorta strip assays [1], establishing it as the most potent endogenous endoperoxide agonist for vascular smooth muscle TP receptor studies. For experiments requiring the full endogenous agonist profile rather than selective TxA2-mimetic activity (e.g., U-46619), authentic PGH2 remains irreplaceable [2].

COX Activity and Inhibitor Screening Assays

The formation of PGH2 from arachidonic acid represents the committed, rate-limiting step in prostanoid biosynthesis [1]. Quantification of PGH2 production (typically via derivatization and LC-MS/MS analysis of stable downstream metabolites) serves as the definitive endpoint for assessing COX-1 and COX-2 activity in both recombinant enzyme systems and cellular assays, making PGH2 an essential analytical reference standard for COX inhibitor development and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prostaglandin H2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.